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Sutezolid Clinical Trial Data & Design

Table 1: Sutezolid Dosing, Efficacy, and Safety in Recent Clinical Trials

Trial Name
(Phase)

Intervention
Arms

Treatment
Duration

Key Efficacy
Findings

Key Safety
Findings

| RAD-TB Wave 1 (Phase 2) [1] | Arm 4A: BPa + Sutezolid 800 mg daily Arm 4B: BPa + Sutezolid 1600

mg daily | 8-week intensive phase | Primary Endpoint: Sputum culture Time to Positivity (TTP) slope over

6 weeks (vs. HRZE) | Primary Endpoint: Grade 3+ Adverse Events over 8 weeks (vs. HRZE) | | SUDOCU

(Phase 2b) [2] | U600: Sutezolid 600 mg daily U1200: Sutezolid 1200 mg daily U600BD: Sutezolid 600

mg twice daily U800BD: Sutezolid 800 mg twice daily All with Bdq, Dlm, Mfx | 12 weeks | Exposure-

response relationship; 16.7% increase in TTP slope (95% CI 0.7-35.0) at typical C~max~ for 1200 mg dose

vs. no sutezolid. Maximum effect not reached in tested range. | No neuropathy reported. Some QT

prolongation (>60 ms) observed, mostly not attributed to sutezolid. Two grade 4 AEs (neutropenia,

hepatotoxicity in U600BD) deemed not sutezolid-related. |

Table 2: Backbone Regimens in Sutezolid Trials
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Trial/Regimen Backbone Drugs (Dosing) Patient Population

RAD-TB Wave 1
[1]

Bedaquiline, Pretomanid Drug-Susceptible Pulmonary TB (DS-TB)

SUDOCU [2] Bedaquiline, Delamanid,
Moxifloxacin

Drug-Sensitive, Smear-Positive Pulmonary
TB

Experimental Protocol Methodology

Here is a detailed methodology for key experiments based on the reviewed trials, which you can adapt for

your application notes.

Trial Design and Randomization

Design: Prospective, open-label, randomized, phase 2b dose-finding study [2].

Randomization: Use a web-based interface with a probabilistic minimization algorithm to ensure
balanced allocation across trial arms. Stratify randomization by key prognostic factors such as

clinical site, sex, and HIV status [2].
Arms: Include a control arm without the investigational drug and multiple experimental arms with

different doses and schedules of sutezolid (e.g., once-daily vs. twice-daily) [2].

Participant Eligibility Criteria

Inclusion: Adults (e.g., 18–65 years) with newly diagnosed, smear-positive pulmonary tuberculosis.

Consent to use effective contraception [2].
Exclusion: Standard exclusions typically apply, such as pregnancy, extrapulmonary TB, significant

comorbidities (e.g., liver impairment), known resistance to background regimen drugs, and
concomitant use of medications with high risk of drug-drug interactions or QT prolongation.

Investigational Product Dosing

Sutezolid: Administer orally with food. Test various doses (e.g., 600 mg once daily, 1200 mg once
daily, 600 mg twice daily, 800 mg twice daily) [2].
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Backbone Regimen: Adhere to standard dosing.

Bedaquiline: 400 mg once daily for 2 weeks, then 200 mg thrice weekly [2].
Pretomanid: 200 mg daily (as part of BPa backbone) [1].

Delamanid: 100 mg twice daily [2].
Moxifloxacin: 400 mg once daily [2].

Efficacy Assessment: Time to Positivity (TTP)

Sample Collection: Collect spontaneous sputum samples weekly during the intensive phase of

treatment (e.g., first 12 weeks) [2].
Processing & Inoculation: Process samples using the N-acetyl-L-cysteine–sodium hydroxide

(NALC-NaOH) method. Resuspend the sediment and inoculate into Mycobacterial Growth Indicator
Tube (MGIT) system [2].

Data Collection & Analysis: The MGIT system automatically and continuously records the time until
detectable microbial growth (Time to Positivity). Analyze the slope of TTP over time (e.g., the first 6

weeks) as a primary efficacy endpoint, which reflects the rate of decline in bacterial load [1] [2].

Safety and Pharmacokinetic Assessments

Safety Monitoring: Conduct weekly assessments including [2]:

Clinical: Physical and neurological examinations.
Laboratory: Safety blood tests (hematology, clinical chemistry).

Specialized Tests: Electrocardiography (ECG) to monitor QT interval, vision testing.
Pharmacokinetics (PK): Perform intensive PK blood sampling at steady-state (e.g., on Day 14).

Collect samples pre-dose and at multiple time points post-dose to characterize exposure. Develop a
PK/Pharmacodynamic (PD) model to link sutezolid exposure (e.g., C~max~, AUC) with efficacy (TTP

slope) and safety markers [2].

Protocol Design Workflows

The following diagrams outline the logical workflow for designing a sutezolid clinical trial and its key

monitoring procedures.
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Define Trial Objectives
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(DS-TB or DR-TB)

Select Trial Design
(Phase 2b Dose-Finding)
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(Control + Multiple Sutezolid Doses)

Implement Stratified
Randomization

Execute Efficacy &
Safety Assessments

Analyze PK/PD &
Safety Data
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Figure 1: High-level workflow for designing a sutezolid dose-finding clinical trial.

Safety & PK Monitoring Plan

Clinical Assessments
(Physical/Neurological Exams)

Laboratory Tests
(Hematology, Chemistry)

Electrocardiography (ECG)
for QT Prolongation

Intensive PK Sampling
(To build exposure-response model)
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Figure 2: Key safety and pharmacokinetic monitoring components in the trial protocol.

Key Considerations for Protocol Design

Backbone Regimen Selection: The choice of backbone (BPa vs. Bdq-Dlm-Mfx) depends on the

target population and the stage of development. BPa is a promising pan-TB backbone, while the four-
drug regimen provides a high barrier to resistance and potent activity for proof-of-concept studies [1]

[2].
Dose Selection Rationale: Preclinical data and early-phase clinical trials should inform dose

selection. The SUDOCU trial indicated that a maximum efficacy signal was not reached within the
investigated dose range, suggesting that higher doses than those tested may be worth exploring [2].

Mitigating Oxazolidinone Toxicity: A key advantage of sutezolid is its potentially improved safety
profile over linezolid. However, protocols must still include rigorous and frequent monitoring for known

oxazolidinone class effects, such as neuropathy, myelosuppression, and lactic acidosis, even if the
risk is lower [1] [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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